N-benzyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c1-2-31-18-23(26-24(19-31)28(37)34(30-26)22-11-7-4-8-12-22)27(36)33-15-13-32(14-16-33)20-25(35)29-17-21-9-5-3-6-10-21/h3-12,18-19H,2,13-17,20H2,1H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONFDFRDEBCPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory and anticancer effects, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a piperazine core linked to a pyrazolo[4,3-c]pyridine moiety, which is known for its diverse biological activities. The molecular formula is , and its molecular weight is approximately 414.53 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including this compound. For example:
- Cell Line Studies : The compound was tested against various cancer cell lines, including MCF7 (breast cancer), A375 (melanoma), and HCT116 (colon cancer). It exhibited significant cytotoxicity with IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.
- Mechanism of Action : The compound's anticancer efficacy may be attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity leads to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Activity
The anti-inflammatory properties of N-benzyl derivatives have also been investigated:
-
NF-kB Inhibition : The compound demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced NF-kB transcriptional activity in THP-1 monocytic cells. This suggests that it may reduce inflammation by interfering with key signaling pathways involved in inflammatory responses.
Compound IC50 (µM) Target N-benzyl derivative < 50 NF-kB
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives similar to this compound:
- Study by Bouabdallah et al. : This research identified several pyrazole derivatives with significant cytotoxic effects against HepG2 and P815 cancer cell lines, demonstrating the broad potential of pyrazole-based compounds in cancer therapy .
- Research on CDK Inhibitors : A study highlighted the effectiveness of pyrazole-containing compounds in inhibiting CDK2 and their subsequent impact on cancer cell growth, reinforcing the relevance of this class of compounds in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Research Findings and Functional Insights
Core Heterocycle Comparison: The pyrazolo[4,3-c]pyridine core in the target compound offers a balance of planar aromaticity and moderate polarity, contrasting with the fused benzothiazine in , which introduces rigidity and electron-withdrawing sulfone groups (5,5-dioxo) .
Substituent Effects: Fluorine: The 2-fluorobenzyl group in ’s compound increases metabolic stability and lipophilicity compared to the non-fluorinated benzyl group in the target compound . Piperazine vs. Cycloheptyl: The piperazine moiety in the target compound enhances aqueous solubility, whereas the cycloheptyl carboxamide in 923226-49-7 prioritizes hydrophobic binding pockets .
Biological Activity Trends: Compounds with acetamide side chains (e.g., target compound, ) show improved blood-brain barrier penetration compared to carboxamides (e.g., 923226-49-7) due to reduced hydrogen-bond donor capacity . Thiazole derivatives (e.g., 923121-43-1) with pivaloyl groups exhibit prolonged half-lives, suggesting the target compound’s benzyl group may require optimization for in vivo stability .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?
Methodological Answer:
- The compound requires multi-step synthesis involving amide bond formation, piperazine coupling, and pyrazolo-pyridine core assembly. Key steps include:
- Amide coupling: Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) to link the pyrazolo-pyridine carbonyl group to the piperazine moiety .
- Solvent optimization: Polar aprotic solvents (e.g., DMF or DCM) improve solubility, while controlled temperatures (0–5°C) minimize side reactions during sensitive steps like nitration or cyclization .
- Purification: Employ flash chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. HPLC with a C18 column can monitor impurities .
Q. How should researchers characterize this compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy: Use - and -NMR to confirm the pyrazolo-pyridine core, piperazine protons (δ 2.5–3.5 ppm), and benzyl acetamide group (δ 4.0–4.5 ppm) .
- Mass spectrometry (HRMS): Verify the molecular ion peak at m/z 484.56 (calculated for ) and fragmentation patterns to rule out structural deviations .
- X-ray crystallography: Resolve ambiguities in stereochemistry or crystal packing, particularly for the pyrazolo-pyridine ring system .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., kinase inhibition vs. antimicrobial effects) be resolved?
Methodological Answer:
- Orthogonal assays: Validate kinase inhibition (e.g., ADP-Glo™ Kinase Assay) and antimicrobial activity (MIC determination via broth microdilution) under standardized conditions .
- Structure-activity relationship (SAR) analysis: Synthesize analogs with modifications to the benzyl group or piperazine moiety. For example:
- Replace the benzyl group with a 4-chlorobenzyl variant to test antimicrobial specificity .
- Introduce methyl groups to the piperazine nitrogen to assess kinase selectivity .
- Molecular docking: Map binding interactions using kinase structures (e.g., PDB: 1ATP for EGFR) and microbial targets (e.g., E. coli DNA gyrase) to identify conflicting binding modes .
Q. What methodologies are recommended for studying its stability under physiological conditions?
Methodological Answer:
- Accelerated stability studies: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 72 hours to identify labile sites (e.g., amide hydrolysis or pyrazolo-pyridine oxidation) .
- Photostability testing: Expose to UV-Vis light (300–800 nm) and analyze degradation products using QTOF-MS to assess suitability for in vivo studies .
- Thermogravimetric analysis (TGA): Determine thermal decomposition thresholds (>200°C suggests stability during storage) .
Mechanistic and Functional Questions
Q. How can researchers identify primary biological targets of this compound?
Methodological Answer:
- Chemical proteomics: Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Identify targets via tryptic digest and LC-MS/MS .
- Kinase profiling panels: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to quantify IC values and prioritize targets .
- Gene knockout/knockdown: Apply CRISPR-Cas9 in cell models (e.g., HEK293T) to silence putative targets (e.g., MAPK or PI3K pathways) and assess loss of compound efficacy .
Q. What strategies mitigate low aqueous solubility for in vitro assays?
Methodological Answer:
- Co-solvent systems: Use DMSO (≤0.1% final concentration) with surfactants (e.g., Tween-80) to enhance dispersion .
- Nanoparticle formulation: Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) via emulsion-solvent evaporation. Characterize encapsulation efficiency via UV-Vis spectroscopy .
- Prodrug design: Synthesize phosphate or glycoside derivatives to improve solubility, then enzymatically cleave in assay buffers .
Data Interpretation and Optimization
Q. How should researchers address discrepancies in SAR studies across analogs?
Methodological Answer:
- Free-energy perturbation (FEP) calculations: Model substituent effects on binding affinity using molecular dynamics simulations (e.g., Schrödinger FEP+). Compare predicted vs. experimental IC values to validate trends .
- Meta-analysis: Aggregate data from structurally related pyrazolo-pyridines (e.g., PubChem AID 1347323) to identify consensus pharmacophores .
- Crystallographic overlay: Superimpose analog-bound crystal structures (e.g., PDB: 4R3Q) to pinpoint steric clashes or hydrogen-bonding variations .
Q. What experimental designs optimize dose-response profiling in cell-based assays?
Methodological Answer:
- 3D cell cultures: Use spheroids or organoids to mimic in vivo heterogeneity. Test 10-dose curves (0.1–100 µM) with 72-hour exposure .
- High-content imaging: Quantify apoptosis (Annexin V/PI) and cell cycle arrest (DAPI/Hoechst) via automated platforms (e.g., ImageXpress Micro) .
- Synergy screening: Combine with standard chemotherapeutics (e.g., cisplatin) and calculate combination indices (CI) using CompuSyn software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
